molecular formula C10H13BrO2 B1655503 1-(2-Bromoethyl)-2,4-dimethoxybenzene CAS No. 37567-79-6

1-(2-Bromoethyl)-2,4-dimethoxybenzene

Cat. No.: B1655503
CAS No.: 37567-79-6
M. Wt: 245.11 g/mol
InChI Key: GHEXBSWBFDHXLT-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-Bromoethyl)-2,4-dimethoxybenzene is utilized in various chemical syntheses and reactions. For instance, it has been used in the regioselective bromination of dimethoxybenzenes, leading to the creation of bromomethyl derivatives and facilitating the synthesis of sulfur-containing quinone derivatives. Such compounds have relevance in pharmaceutical and material sciences (Aitken et al., 2016). Additionally, it plays a role in the facile oxidation of fused dimethoxybenzenes to benzoquinones, allowing fine-tuned control over bromination and oxidation reactions, which is significant in organic synthesis (Kim et al., 2001).

Application in Energy Storage

In the field of energy storage, derivatives of 1,4-dimethoxybenzene, such as this compound, are explored as catholyte materials for non-aqueous redox flow batteries. They demonstrate high open-circuit potentials and excellent electrochemical reversibility. Modifications in their structure, like incorporating bicyclic substitutions, enhance their chemical stability and solubility, which is crucial for efficient energy storage and conversion (Zhang et al., 2017).

Medicinal and Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents. For example, it's used in preparing specific types of bromobenzene derivatives, which are key intermediates in developing drugs, organic dyes, and organic electroluminescent materials (Xuan et al., 2010). It's also employed in the preparation of dimethoxy-aniline derivatives for in vivo pharmacokinetic and pharmacodynamic evaluation, showcasing its significance in drug development processes (Wang et al., 1993).

Electrosynthesis Applications

Electrochemical studies involving this compound derivatives are of interest in the synthesis of vinylbenzene and indole compounds. These studies provide insights into novel electrosynthetic routes, which are important for developing environmentally friendly and efficient synthetic methods (Du & Peters, 2010).

Properties

IUPAC Name

1-(2-bromoethyl)-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEXBSWBFDHXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568633
Record name 1-(2-Bromoethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37567-79-6
Record name 1-(2-Bromoethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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